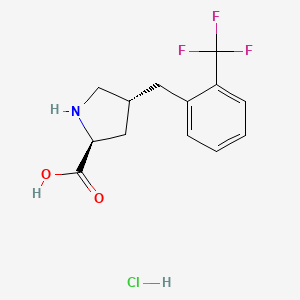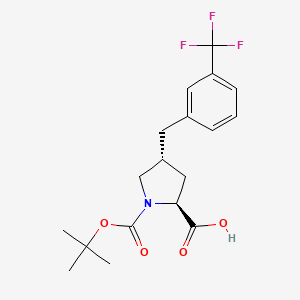
2-氯-4-(1H-吡唑-1-基)苯甲酸甲酯
描述
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate is an organic compound with the molecular formula C11H9ClN2O2. It is a derivative of benzoic acid and features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
科学研究应用
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
生化分析
Biochemical Properties
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The interaction between Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate and COX enzymes is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Cellular Effects
The effects of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate on various cell types and cellular processes are profound. In immune cells, this compound has been shown to reduce the production of pro-inflammatory cytokines, thereby modulating the immune response. Additionally, Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate influences cell signaling pathways, such as the NF-κB pathway, which is crucial for regulating immune responses and inflammation. By inhibiting this pathway, the compound can reduce the expression of genes involved in inflammation and immune responses .
Molecular Mechanism
At the molecular level, Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, as mentioned earlier with COX enzymes. Additionally, the compound can bind to specific receptors on the cell surface, altering signal transduction pathways. For example, it may bind to G-protein coupled receptors (GPCRs), leading to changes in intracellular cyclic AMP levels and subsequent alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate can lead to sustained inhibition of inflammatory pathways, with minimal degradation observed over weeks .
Dosage Effects in Animal Models
The effects of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported. These threshold effects highlight the importance of dosage optimization for therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate typically involves the esterification of 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
化学反应分析
Types of Reactions
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The pyrazole ring can participate in redox reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Various substituted benzoates.
Ester hydrolysis: 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid.
Oxidation and reduction: Modified pyrazole derivatives.
作用机制
The mechanism of action of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzene carboxylate
- 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives
- 5-Amino-pyrazoles
Uniqueness
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
methyl 2-chloro-4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)9-4-3-8(7-10(9)12)14-6-2-5-13-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJXLEKOOHNJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377013 | |
| Record name | Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313674-09-8 | |
| Record name | Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















